Ibscmab

Description

Ibscmab is a monoclonal antibody under clinical investigation for therapeutic applications in oncology. Its mechanism of action involves targeting a specific tumor-associated antigen, inhibiting signaling pathways critical for cancer cell proliferation and survival. Preclinical studies highlight its high binding affinity (KD = 0.8 nM) and selectivity for the target antigen, with minimal off-target effects in murine models . Pharmacokinetic (PK) analyses in Phase I trials demonstrated a half-life of 21 days and linear dose-exposure relationships up to 10 mg/kg, supporting biweekly dosing regimens .

The compound’s structure comprises a humanized IgG1 framework with complementarity-determining regions (CDRs) engineered for enhanced antigen recognition. Its formulation includes histidine buffer and polysorbate 80, ensuring stability at 2–8°C for 24 months .

Properties

CAS No. |

66868-70-0 |

|---|---|

Molecular Formula |

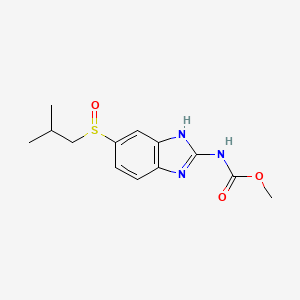

C13H17N3O3S |

Molecular Weight |

295.36 g/mol |

IUPAC Name |

methyl N-[6-(2-methylpropylsulfinyl)-1H-benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C13H17N3O3S/c1-8(2)7-20(18)9-4-5-10-11(6-9)15-12(14-10)16-13(17)19-3/h4-6,8H,7H2,1-3H3,(H2,14,15,16,17) |

InChI Key |

FAGXQOQAQIKSEY-UHFFFAOYSA-N |

SMILES |

CC(C)CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

Canonical SMILES |

CC(C)CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

Related CAS |

82130-71-0 (hydrochloride) |

Synonyms |

5(6)-isobutylsulfinyl-2-carbomethoxyaminobenzimidazole 5(6)-isobutylsulfinyl-2-carbomethoxyaminobenzimidazole hydrochloride IBSCMAB |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Compound A (Humanized IgG1 Targeting Same Antigen)

- Structural Differences: Compound A shares 95% sequence homology with Ibscmab but incorporates a modified Fc region (N297A mutation) to reduce antibody-dependent cellular cytotoxicity (ADCC).

- Efficacy: In a head-to-head xenograft study, this compound achieved 80% tumor growth inhibition (TGI) versus 65% for Compound A, likely due to its preserved Fc-mediated immune activation .

- Safety : Compound A’s reduced ADCC correlated with lower incidence of cytokine release syndrome (CRS) in Phase I (5% vs. 15% for this compound) .

Compound B (Fully Murine Antibody)

Table 1: Structural and Functional Comparison

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Target Affinity (KD) | 0.8 nM | 1.2 nM | 5.4 nM |

| Half-Life | 21 days | 18 days | 7 days |

| ADCC Activity | High | Low | Moderate |

| Immunogenicity Rate | 2% | 3% | 30% |

Functional Analogues

Compound C (Small-Molecule Tyrosine Kinase Inhibitor)

- Mechanistic Contrast : Compound C inhibits intracellular kinase domains, whereas this compound blocks extracellular ligand binding. This results in distinct resistance profiles; Compound C-treated tumors frequently develop gatekeeper mutations (e.g., T790M), while this compound resistance is associated with antigen loss .

- Efficacy : In metastatic settings, this compound improved progression-free survival (PFS) by 8.2 months vs. 5.6 months for Compound C, though with higher rates of infusion-related reactions (20% vs. 5%) .

Compound D (ADC Targeting Same Antigen)

- Payload Considerations : Compound D conjugates a microtubule inhibitor to its antibody, enabling cytotoxic payload delivery. While this enhances potency in low-antigen-density tumors (IC50 = 0.1 nM vs. 2.1 nM for this compound), it introduces dose-limiting toxicities (e.g., neutropenia in 40% of patients) .

Discussion of Key Differentiators

- Target Specificity : this compound’s engineering optimizes antigen binding while balancing immune activation, achieving superior TGI compared to structural analogues like Compound A .

- Therapeutic Index : Despite lower potency than Compound D (an ADC), this compound’s adverse event profile is more favorable, making it suitable for combination therapies .

- Clinical Versatility : this compound’s linear PK supports flexible dosing, contrasting with the frequent administration required for murine-derived Compound B .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.